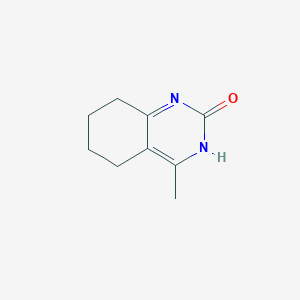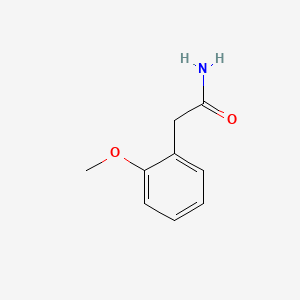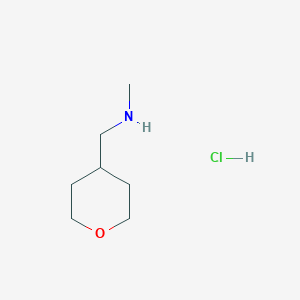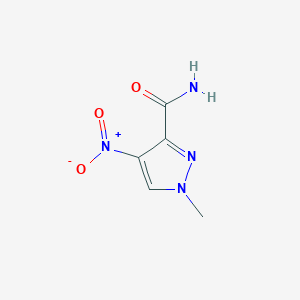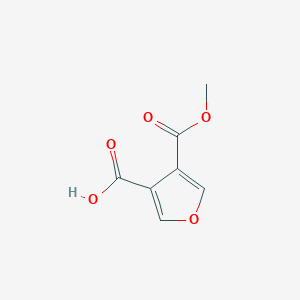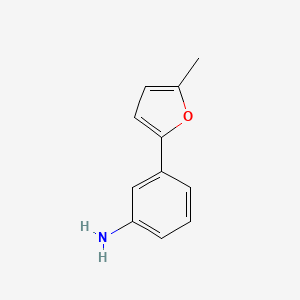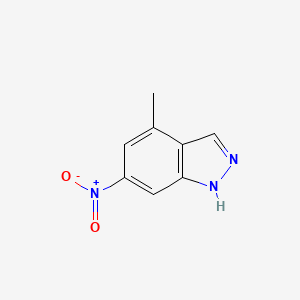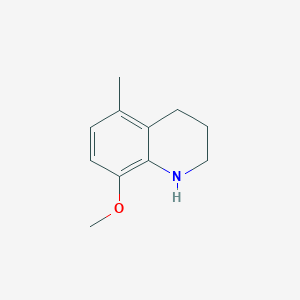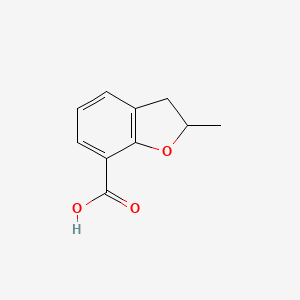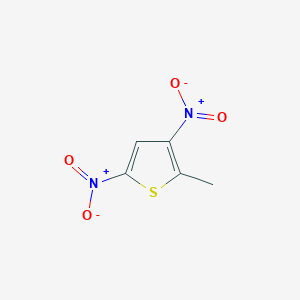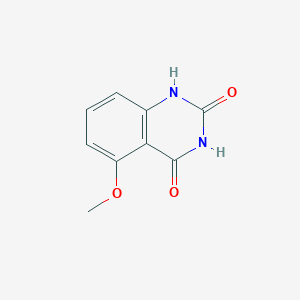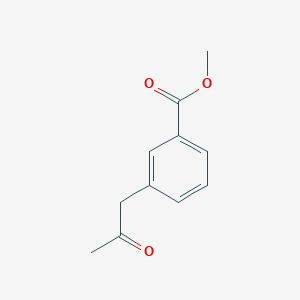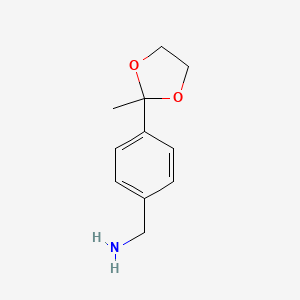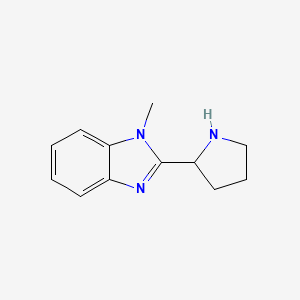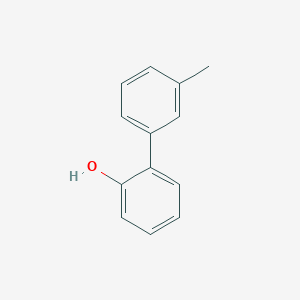
2-(3-Methylphenyl)phenol
説明
The compound 2-(3-Methylphenyl)phenol is a derivative of phenol, which is a class of organic compounds characterized by a hydroxyl group (-OH) attached to a carbon atom of an aromatic hydrocarbon group. Phenolic compounds are known for their diverse range of chemical reactions and biological activities. The specific structure of 2-(3-Methylphenyl)phenol suggests that it would have unique physical, chemical, and biological properties due to the presence of the methyl group on the phenyl ring.
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through various methods. For instance, the synthesis of 2-(phenylthio)phenols was successfully accomplished using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization . This method could potentially be adapted for the synthesis of 2-(3-Methylphenyl)phenol by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of various phenolic derivatives with different substituents has been reported, such as the synthesis of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol , which demonstrates the versatility of synthetic approaches for phenolic compounds.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-(2,3,4-Trimethoxy-6-Methylbenzylideneamino)phenol was elucidated, revealing an E configuration at the C=N functional bond and a dihedral angle between the two phenyl rings . Similarly, the structure of 2-(3-Methylphenyl)phenol could be analyzed to determine the orientation of the methyl group and its impact on the overall molecular conformation.
Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions. The reaction of phenolic reagents with [CpTiCl3] has been studied, leading to the formation of mono-aryloxides without de-protonation of the phenolic OH group . Additionally, the reaction of 2-(arylazo)phenols with [Ru(dmso)(4)Cl2] resulted in the formation of ruthenium complexes with unusual C-C coupling and N=N cleavage . These studies highlight the reactivity of phenolic compounds and the potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds can be characterized using various computational and experimental methods. Density functional theory (DFT) calculations, as well as experimental techniques like FT-IR and NMR spectroscopy, have been used to study the properties of phenolic derivatives . These studies provide insights into the electronic structure, vibrational frequencies, and intramolecular interactions of phenolic compounds. The radical scavenging activities of phenolic compounds have also been assessed, indicating their potential as antioxidants .
科学的研究の応用
Anticancer Activity
Schiff bases, including 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol and related compounds, have been synthesized and characterized for their potential anticancer activity. These compounds, investigated for drug-DNA interactions and cytotoxicity against cancer cell lines, have shown promising results, particularly in binding to DNA through electrostatic interactions and exhibiting cytotoxicity in the micromolar range. The pro-apoptotic mechanism of these compounds has also been evaluated, suggesting their potential as potent drugs against cancer (Uddin et al., 2020).
Biological and Electrochemical Evaluation
Novel ON donor Schiff bases have been synthesized and characterized, demonstrating potential biological activities. These compounds, including variants like (E)-2-((4-phenoxyphenylimino)methyl)phenol, have been tested for brine shrimp cytotoxicity and DNA protection against hydroxyl free radicals. Their electrochemical properties, particularly their interaction with DNA, have been studied, indicating their efficacy in concentration-dependent manners and potential for pharmaceutical applications (Shabbir et al., 2016).
Synthesis and Characterization
Research on the facile synthesis of 2-(phenylthio)phenols, which includes derivatives of 2-(3-Methylphenyl)phenol, has been conducted. This study involved copper(I)-catalyzed tandem transformations for synthesizing these compounds, providing insights into their structural and functional properties (Xu et al., 2010).
Anti-inflammatory Activities
New phenolic compounds derived from Eucommia ulmoides Oliv. leaves, including derivatives of 2-(3-Methylphenyl)phenol, have been isolated and tested for their anti-inflammatory activities. These compounds exhibited inhibitory effects on LPS-induced NO production in macrophage cells, suggesting their potential as anti-inflammatory agents (Ren et al., 2021).
Phenolic Antioxidants as Inhibitors
Studies have explored the role of phenolic antioxidants, including bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, as potent inhibitors of certain enzymes. These compounds have shown effectiveness in inhibiting enzymes like (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, indicating their potential in medical and industrial applications (Sokolove et al., 1986).
Therapeutic and Industrial Applications
Theoretical and experimental investigations of alkylaminophenol compounds, related to 2-(3-Methylphenyl)phenol, have been conducted. These studies include synthesis, spectroscopic analysis, and nonlinear optical (NLO) analysis, providing a comprehensive understanding of their molecular properties and compatibility for potential therapeutic and industrial applications (Ulaş, 2021).
Catalysis Research
Research on Cu–Co synergism in catalysts has been conducted, where methylation of phenol with methanol has been studied. This includes the production of major products like o-cresol and 2,6-xylenol, demonstrating the potential of these catalysts in industrial chemical processes (Mathew et al., 2002).
Stress Tolerance in Plants
Studies on the phenylpropanoid pathway have revealed the role of phenolic compounds, including derivatives of 2-(3-Methylphenyl)phenol, in plant stress tolerance. These compounds, produced under abiotic stress conditions, help plants cope with environmental constraints and have potential applications in agricultural and environmental sciences (Sharma et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMMSJUIGAXYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458673 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)phenol | |
CAS RN |
214268-26-5 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



